molecular formula C17H17ClO6 B12415183 Griseofulvin-13C,d3

Griseofulvin-13C,d3

Cat. No.: B12415183
M. Wt: 356.77 g/mol
InChI Key: DDUHZTYCFQRHIY-IQVAYXSPSA-N
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Description

Griseofulvin-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of griseofulvin, an antifungal agent used to treat various fungal infections. The isotopic labeling makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Griseofulvin-13C,d3 involves the incorporation of carbon-13 and deuterium into the griseofulvin molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors in the synthesis process. One common method involves the use of carbon-13 labeled methanol and deuterium oxide in the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Griseofulvin-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various substituted griseofulvin derivatives .

Scientific Research Applications

Griseofulvin-13C,d3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Griseofulvin-13C,d3 is similar to that of griseofulvin. It inhibits fungal cell mitosis by binding to microtubules, thereby disrupting the formation of the mitotic spindle. This action prevents the replication of fungal cells and ultimately leads to their death. The isotopic labeling does not alter the fundamental mechanism but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Griseofulvin-13C,d3 can be compared with other isotopically labeled antifungal agents. Similar compounds include:

This compound is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly valuable for detailed pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C17H17ClO6

Molecular Weight

356.77 g/mol

IUPAC Name

(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(113C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3

InChI Key

DDUHZTYCFQRHIY-IQVAYXSPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C2=C1C(=O)[C@]3(O2)[C@@H](CC(=O)C=C3OC)C)Cl)OC

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Origin of Product

United States

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